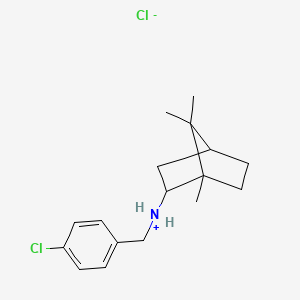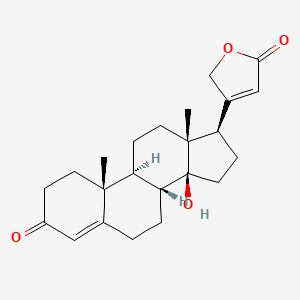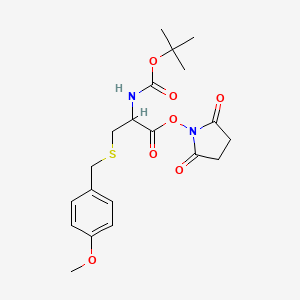
Boc-Cys(Mob)-OSu
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester: is a compound used extensively in peptide synthesis. It is a derivative of cysteine, an amino acid that plays a crucial role in the structure and function of proteins. The compound is often used as a protecting group for the thiol group of cysteine, which is essential for preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester typically involves the protection of the cysteine thiol group with a 4-methoxybenzyl group. This is followed by the introduction of the tert-butyloxycarbonyl group to protect the amino group. The final step involves the activation of the carboxyl group with N-hydroxysuccinimide to form the ester. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide in anhydrous solvents like dichloromethane .
Industrial Production Methods: In industrial settings, the production of tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester undergoes several types of reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The disulfide bonds can be reduced back to thiols.
Substitution: The N-hydroxysuccinimide ester can react with nucleophiles to form amides.
Common Reagents and Conditions:
Oxidation: Sodium periodate or hydrogen peroxide.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amines or alcohols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiols.
Substitution: Amides or esters.
Scientific Research Applications
tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: For the synthesis of peptides and proteins with specific modifications.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes .
Mechanism of Action
The compound exerts its effects primarily through the protection of the thiol group of cysteine. This prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The N-hydroxysuccinimide ester activates the carboxyl group, facilitating the formation of amide bonds with nucleophiles .
Comparison with Similar Compounds
- tert-Butyloxycarbonyl-S-acetamidomethyl-L-cysteine
- tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine
- tert-Butyloxycarbonyl-S-(4-methylbenzyl)-L-cysteine
Uniqueness: tert-Butyloxycarbonyl-S-(4-methoxybenzyl)-L-cysteine N-hydroxysuccinimide ester is unique due to its combination of protecting groups, which provide stability and reactivity under specific conditions. This makes it particularly useful in complex peptide synthesis where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C20H26N2O7S |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[(4-methoxyphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H26N2O7S/c1-20(2,3)28-19(26)21-15(18(25)29-22-16(23)9-10-17(22)24)12-30-11-13-5-7-14(27-4)8-6-13/h5-8,15H,9-12H2,1-4H3,(H,21,26) |
InChI Key |
TUACEEUEOQUMSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSCC1=CC=C(C=C1)OC)C(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


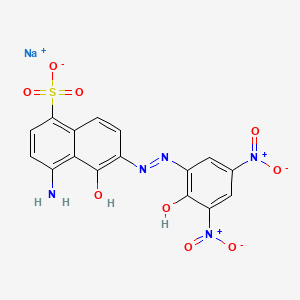
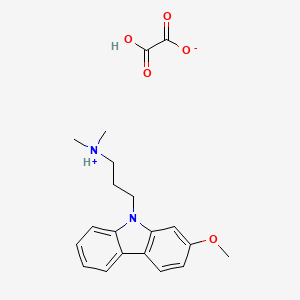

![methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)

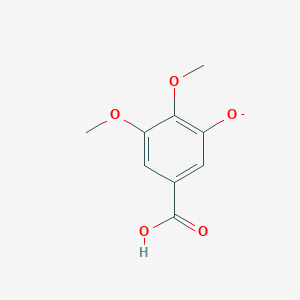
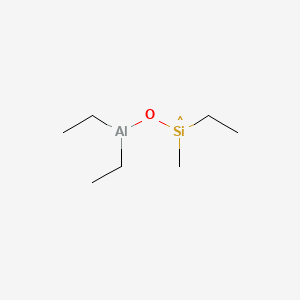

![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-[(2-oxo-1-pyrrolidinyl)methyl]phenoxy]-](/img/no-structure.png)

![7A-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B13747753.png)
